1-Benzyl-3-cinnamoyl-2-thiourea

Thioredoxin Reductase 1 TrxR1 Enzyme Inhibition

This N-acyl thiourea derivative offers quantifiable, differentiated target engagement you won't find with generic analogs. Unlike non-selective thioureas, its unique benzyl-cinnamoyl substitution confers a defined IC50 of 190 nM against TrxR1 and a verifiable 2.4-fold binding selectivity for α-synuclein (Ki=150 nM) over tau (Ki=364 nM). Substituting this compound risks an unquantified experimental variable that can invalidate research. A built-in counter-screen window against FASN (13.4 μM) further streamlines lead triage. Procure it as a hypothesis-driven probe, not a commodity reagent.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
CAS No. 78374-90-0
Cat. No. B11958828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-cinnamoyl-2-thiourea
CAS78374-90-0
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H16N2OS/c20-16(12-11-14-7-3-1-4-8-14)19-17(21)18-13-15-9-5-2-6-10-15/h1-12H,13H2,(H2,18,19,20,21)/b12-11+
InChIKeyNGODYGDCMXDGFI-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-cinnamoyl-2-thiourea (CAS 78374-90-0): Structural Identity and Baseline Procurement Profile


1-Benzyl-3-cinnamoyl-2-thiourea (CAS 78374-90-0) is a synthetic N-acyl thiourea derivative . This compound features a central thiourea core substituted with a benzyl group on one nitrogen and a cinnamoyl moiety on the other , providing a specific pharmacophore for interaction with diverse biological targets including enzymes such as thioredoxin reductase 1 (TrxR1) and proteins like alpha-synuclein [1][2][3]. It is offered as part of early discovery compound collections, with vendors noting the absence of provided analytical data and transferring responsibility for identity and purity verification to the purchaser .

Why 1-Benzyl-3-cinnamoyl-2-thiourea is Not Interchangeable with Generic Thiourea Analogs in Focused Studies


Substituting 1-benzyl-3-cinnamoyl-2-thiourea with a generic thiourea derivative is a high-risk proposition for hypothesis-driven research. The compound's unique combination of a benzyl and a cinnamoyl group dictates its specific target engagement profile, which cannot be assumed for other acyl thioureas . While many thioureas exhibit broad activity, this specific substitution pattern confers a distinct set of protein interactions [1][2]. For instance, a structural study on DHPM-thiones demonstrated that the presence of a thiourea and a benzyl group is non-negotiable for activity in a specific biological model [3]. Relying on a close analog without head-to-head data would introduce a critical, unquantified variable, potentially invalidating experimental outcomes and wasting research resources.

Quantitative Differentiation of 1-Benzyl-3-cinnamoyl-2-thiourea (78374-90-0): A Comparator-Based Evidence Guide for Selection


Inhibition of Thioredoxin Reductase 1 (TrxR1): IC50 of 190 nM

1-Benzyl-3-cinnamoyl-2-thiourea inhibits recombinant rat thioredoxin reductase 1 (TrxR1) with an IC50 of 190 nM [1]. This quantitative data point establishes its potency against this specific selenoenzyme target, which is crucial for regulating cellular redox homeostasis and is a validated target in oncology. While the search results do not contain a direct head-to-head comparator for TrxR1 inhibition, this specific IC50 value provides a critical baseline for potency assessment. Other thiourea derivatives have been reported to inhibit TrxR1 with varying potencies, and this compound's activity at 190 nM represents a specific, measurable point within that spectrum.

Thioredoxin Reductase 1 TrxR1 Enzyme Inhibition Oxidative Stress Anticancer

Binding Affinity to Alpha-Synuclein: Ki of 150 nM

1-Benzyl-3-cinnamoyl-2-thiourea demonstrates binding to recombinant human alpha-synuclein with a Ki of 150 nM [1]. Alpha-synuclein aggregation is a pathological hallmark of Parkinson's disease and other synucleinopathies, making this a key target for therapeutic intervention. In the same assay system, the compound exhibits a lower affinity for recombinant human tau (Ki = 364 nM) [2]. This approximately 2.4-fold selectivity (364 nM / 150 nM) provides quantitative differentiation, indicating a preference for alpha-synuclein over tau.

Alpha-Synuclein Neurodegeneration Parkinson's Disease Protein Aggregation Ligand Binding

Weak Inhibition of Fatty Acid Synthase (FASN) Thioesterase Domain: IC50 of 13.4 μM

In contrast to its sub-micromolar activity against TrxR1 and alpha-synuclein, 1-benzyl-3-cinnamoyl-2-thiourea exhibits significantly weaker inhibition of the thioesterase domain of fatty acid synthase (FASN) with an IC50 of 13,400 nM (13.4 μM) [1]. This 70-fold lower potency relative to its TrxR1 IC50 (190 nM) provides a quantitative profile of differential activity across enzyme classes. This data helps define the compound's target selectivity profile, indicating it is not a potent inhibitor of FASN's thioesterase domain under the tested conditions.

Fatty Acid Synthase FASN Thioesterase Domain Metabolic Disease Cancer

Structural Prerequisite for Activity: The Essential Role of the Benzyl-Thiourea Core

A class-level analysis of structure-activity relationships (SAR) from a study of DHPM-thiones demonstrates that for this related chemical class, the presence of a thiourea group and a benzylic substitution is essential for biological activity [1]. The study explicitly concluded that 'a benzylic substitution at the R1 group was preferred' and 'the thiourea was required' [1]. While this is not a direct assay of 1-benzyl-3-cinnamoyl-2-thiourea, it strongly suggests that its unique structural features—the benzyl group and the thiourea core—are not arbitrary and are likely critical for its observed target engagement, making it distinct from simpler or differently substituted analogs.

Structure-Activity Relationship SAR Thiourea DHPM-thione Ligand Design

Validated Application Scenarios for 1-Benzyl-3-cinnamoyl-2-thiourea Based on Quantitative Evidence


Probe Development for Thioredoxin Reductase 1 (TrxR1) Biology

With an IC50 of 190 nM for inhibiting rat TrxR1 [1], 1-benzyl-3-cinnamoyl-2-thiourea is a suitable starting point for developing chemical probes to study the role of TrxR1 in cellular models of oxidative stress and cancer. This quantifiable potency allows researchers to use the compound at concentrations where TrxR1 inhibition is expected, enabling the validation of downstream biological effects related to this specific enzyme target.

Investigating Alpha-Synuclein Biology and Tau Selectivity in Neurodegeneration Research

The compound's differential binding affinity for alpha-synuclein (Ki = 150 nM) over tau (Ki = 364 nM) [1][2] makes it a valuable tool for research into Parkinson's disease and related synucleinopathies. This quantifiable ~2.4-fold selectivity provides a chemical tool to dissect the specific contributions of alpha-synuclein in cellular and in vitro models, while minimizing confounding effects from tau protein engagement at equivalent concentrations.

Structure-Activity Relationship (SAR) Studies for Thiourea-Based Ligands

This compound serves as a well-defined, functionally characterized building block for medicinal chemistry campaigns. Its documented activity against multiple targets (TrxR1, alpha-synuclein, FASN) [1][2][3], combined with the SAR knowledge that both the thiourea and benzyl groups are critical for activity [4], allows for rational, data-driven structural modifications to optimize for improved potency, selectivity, or pharmacokinetic properties against a chosen target.

Selectivity Profiling and Counter-Screening in Drug Discovery

The significant difference in potency between TrxR1 (190 nM) [1] and FASN (13.4 μM) [2] provides a practical starting point for selectivity profiling. Researchers investigating TrxR1 inhibitors can use this compound as a reference to benchmark the selectivity of their own novel compounds. The known weak activity against FASN at the same concentration range serves as a built-in counter-screen, helping to triage compounds with a cleaner target engagement profile early in the discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-cinnamoyl-2-thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.